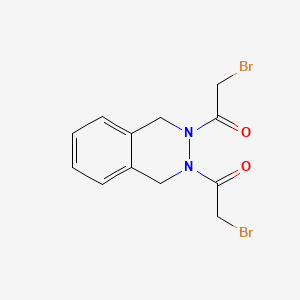
1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is a complex organic compound that features a phthalazine core with two bromoethanone substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) typically involves the reaction of phthalhydrazide with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Phthalhydrazide and bromoacetyl bromide.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used.
Procedure: Phthalhydrazide is dissolved in the solvent, and bromoacetyl bromide is added dropwise with constant stirring. The reaction mixture is then heated to a specific temperature, typically around 50-60°C, and maintained for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is well-documented, industrial-scale production may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of large-scale purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The presence of reactive bromo groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Cyclized Products: Cyclization reactions can yield a range of heterocyclic compounds with potential biological activity.
科学研究应用
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromoethanone groups can form covalent bonds with nucleophilic residues in proteins, thereby altering their function. The phthalazine core may also play a role in binding to specific molecular targets, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: A related compound with a similar phthalazine core but lacking the bromoethanone substituents.
6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): A compound with a perfluoropropane linker and similar phthalazine structure.
Uniqueness
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is unique due to the presence of two reactive bromoethanone groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the synthesis of novel molecules and exploration of new chemical and biological activities.
属性
CAS 编号 |
80271-35-8 |
|---|---|
分子式 |
C12H12Br2N2O2 |
分子量 |
376.04 g/mol |
IUPAC 名称 |
2-bromo-1-[3-(2-bromoacetyl)-1,4-dihydrophthalazin-2-yl]ethanone |
InChI |
InChI=1S/C12H12Br2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2 |
InChI 键 |
PFLPJGRRVWQVMV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CN(N1C(=O)CBr)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


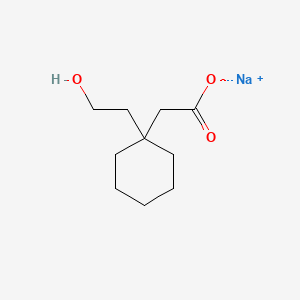
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
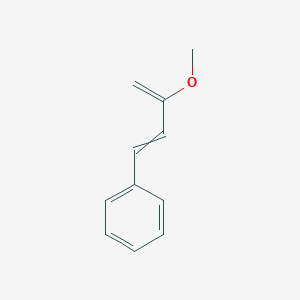
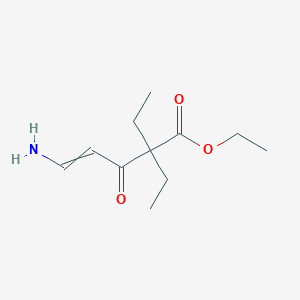
![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
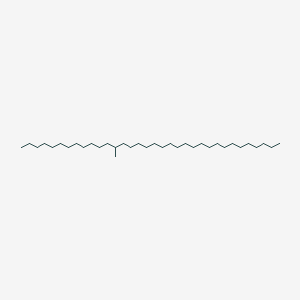
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
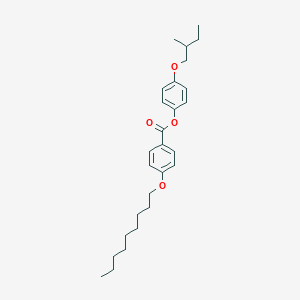
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
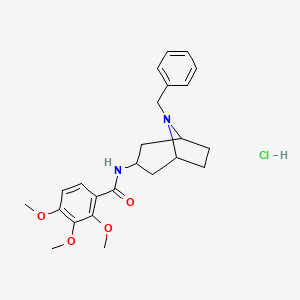
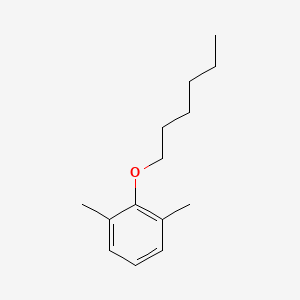
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)
